molecular formula C11H14O3 B8625661 3-Isopropoxymethyl-benzoic acid

3-Isopropoxymethyl-benzoic acid

Cat. No.: B8625661
M. Wt: 194.23 g/mol
InChI Key: LBDGTIHZMVEMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxymethyl-benzoic acid is a substituted benzoic acid derivative characterized by an isopropoxymethyl (-CH₂-O-CH(CH₃)₂) group attached at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol (inferred from structurally similar compounds like 4-Isopropoxy-3-methylbenzoic acid ). Potential applications include use as a pharmaceutical intermediate or in fine chemical synthesis, leveraging its tunable polarity and hydrogen-bonding capacity from the carboxylic acid group.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(propan-2-yloxymethyl)benzoic acid

InChI

InChI=1S/C11H14O3/c1-8(2)14-7-9-4-3-5-10(6-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

LBDGTIHZMVEMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional and Functional Isomers

  • 4-Isopropoxy-3-methylbenzoic acid (C₁₁H₁₄O₃, MW 194.23 g/mol): This positional isomer features a methyl group at the 3-position and an isopropoxy group at the 4-position. Applications include pharmaceutical intermediates .

Alkoxy Chain Variations

  • 3-[(2-Isopropoxyethoxy)methyl]benzoic acid (C₁₃H₁₈O₄, MW 238.28 g/mol):
    The extended alkoxy chain (isopropoxyethoxy) increases molecular weight and lipophilicity, reducing aqueous solubility. This compound may exhibit slower metabolic degradation due to steric protection of the ether linkage, making it suitable for sustained-release drug formulations .
  • Methoxy- and Ethoxy-Benzoic Acids (e.g., 3-methoxybenzoic acid):
    Smaller alkoxy groups enhance water solubility but reduce stability against oxidative cleavage. The isopropoxymethyl group in the target compound offers a compromise between solubility and metabolic resistance .

Amide vs. Ester Substituents

  • 3-(Isobutyrylamino)benzoic acid (C₁₁H₁₃NO₃, MW 207.23 g/mol): Replacing the ether with an isobutyryl amide group introduces hydrogen-bonding capacity and basicity. This compound may exhibit higher crystallinity and thermal stability, favoring solid-state pharmaceutical formulations .
  • 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid (C₁₆H₁₁NO₄, MW 281.27 g/mol): The phthalimide substituent is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa). This property is advantageous in catalysis or metal-chelating applications .

Fused Ring Systems

  • 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid (C₁₅H₁₁NO₄, MW 269.25 g/mol): The fused isobenzofuran ring introduces conjugation, enhancing UV absorption and fluorescence properties. Such features are valuable in optical materials or diagnostic probes .

Comparative Data Table

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties Applications
3-Isopropoxymethyl-benzoic acid Ether (-CH₂-O-iPr) C₁₁H₁₄O₃ 194.23 Moderate lipophilicity, balanced reactivity Pharmaceutical intermediates
4-Isopropoxy-3-methylbenzoic acid Methyl + isopropoxy C₁₁H₁₄O₃ 194.23 Reduced steric hindrance Fine chemicals
3-[(2-Isopropoxyethoxy)methyl]BA Extended alkoxy chain C₁₃H₁₈O₄ 238.28 High lipophilicity, slow degradation Sustained-release drugs
3-(Isobutyrylamino)benzoic acid Amide C₁₁H₁₃NO₃ 207.23 Enhanced crystallinity, H-bonding Solid formulations
3-((Phthalimidomethyl)BA Phthalimide C₁₆H₁₁NO₄ 281.27 Electron-withdrawing, low pKa Catalysis, chelation

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